1-(3-chlorophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core fused with an indole moiety, and a chlorophenyl group attached to the pyrazolo ring. The combination of these structural elements imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones to form the pyrazole ring, followed by further cyclization with a suitable pyrimidine precursor to form the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as transition metal complexes, to facilitate the cyclization reactions, and the use of high-throughput screening techniques to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized pyrazolo[3,4-d]pyrimidine derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
Indole derivatives: Compounds containing the indole moiety are known for their diverse pharmacological properties.
Uniqueness
1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE is unique due to the combination of the pyrazolo[3,4-d]pyrimidine core with the indole moiety and the presence of the chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H14ClN5 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-(2,3-dihydroindol-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C19H14ClN5/c20-14-5-3-6-15(10-14)25-19-16(11-23-25)18(21-12-22-19)24-9-8-13-4-1-2-7-17(13)24/h1-7,10-12H,8-9H2 |
InChI Key |
WZUHPHMEHZTDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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